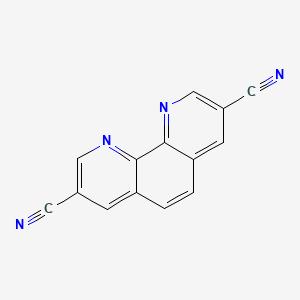

1,10-Phenanthroline-3,8-dicarbonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H6N4 |

|---|---|

Molecular Weight |

230.22 g/mol |

IUPAC Name |

1,10-phenanthroline-3,8-dicarbonitrile |

InChI |

InChI=1S/C14H6N4/c15-5-9-3-11-1-2-12-4-10(6-16)8-18-14(12)13(11)17-7-9/h1-4,7-8H |

InChI Key |

ONWNPFKDBPBMOF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CC(=CN=C2C3=NC=C(C=C31)C#N)C#N |

Origin of Product |

United States |

Coordination Chemistry and Metallosupramolecular Assemblies of 1,10 Phenanthroline 3,8 Dicarbonitrile

Ligand Design Principles and Coordination Modalities

The design of 1,10-Phenanthroline-3,8-dicarbonitrile as a ligand is predicated on the foundational chelating ability of the phenanthroline core, augmented by the specific functionalities of the nitrile substituents.

Consistent with the broader family of 1,10-phenanthroline (B135089) derivatives, 1,10-Phenanthroline-3,8-dicarbonitrile primarily functions as a bidentate chelating ligand, coordinating to metal ions through its two nitrogen atoms. wikipedia.orgresearchgate.net This interaction forms a stable five-membered chelate ring, a characteristic feature of phenanthroline-metal complexes. The rigidity of the phenanthroline backbone imparts a high degree of pre-organization to the ligand, which can lead to the formation of thermodynamically stable and kinetically inert complexes with a variety of metal ions. researchgate.net The fundamental N,N'-coordination is a cornerstone of its chemistry, providing a robust platform for the construction of more complex molecular and supramolecular structures. This bidentate chelation is observed across a wide range of transition metal, lanthanide, and actinide complexes. nih.govtandfonline.comnih.govnih.gov

While the primary coordination site is the bidentate N,N' pocket of the phenanthroline ring, the nitrile groups at the 3 and 8 positions introduce the potential for more complex coordination behaviors. The nitrogen atom of the nitrile group possesses a lone pair of electrons and can, under appropriate conditions, participate in coordination to a metal center. This can lead to the formation of polynuclear complexes or coordination polymers where the 1,10-Phenanthroline-3,8-dicarbonitrile ligand acts as a bridge between two or more metal centers.

For instance, related dicyano-functionalized ligands have been shown to form extended one-dimensional chain structures. In the case of a copper coordination polymer with dicyanamide (B8802431) and 1,10-phenanthroline, the nitrile nitrogen atoms of the dicyanamide ligand bridge the copper centers. acs.org While this is a different ligand, it demonstrates the capability of nitrile groups to act as bridging units. The geometry and electronic properties of the metal ion, as well as the reaction conditions, play a crucial role in determining whether the nitrile groups of 1,10-Phenanthroline-3,8-dicarbonitrile will engage in secondary coordination.

Furthermore, the nitrile groups can serve as reactive handles for post-coordination modification, allowing for the synthesis of multifunctional ligands and their corresponding metal complexes. For example, the nitrile can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cycloaddition reactions to form new heterocyclic rings appended to the phenanthroline framework. This functionalization can be performed on the free ligand or, in some cases, on the coordinated ligand, opening avenues for the creation of intricate and tailored metallosupramolecular assemblies. A recent study detailed the synthesis of 2,9-dicarbonitrile-1,10-phenanthroline and its conversion to the diamide (B1670390), highlighting the synthetic utility of the nitrile groups. tandfonline.com

The placement of the nitrile groups at the 3 and 8 positions of the phenanthroline ring has a significant impact on the electronic properties of the ligand and, consequently, on the coordination geometry of its metal complexes. The nitrile group is strongly electron-withdrawing, which reduces the electron density on the phenanthroline ring system. This, in turn, can affect the basicity of the chelating nitrogen atoms and the strength of the metal-ligand bond.

The reduced basicity of the nitrogen atoms in 1,10-Phenanthroline-3,8-dicarbonitrile compared to unsubstituted phenanthroline can influence the stability of the resulting metal complexes. For instance, in the case of iron(II) complexes, the strong π-acceptor character of phenanthroline ligands stabilizes the iron(II) state. researchgate.net The presence of electron-withdrawing nitrile groups would further enhance this π-acceptor character, potentially leading to a higher reduction potential for the Fe(III)/Fe(II) couple in the complex.

Synthesis and Structural Elucidation of Metal Complexes

The synthesis of metal complexes with 1,10-Phenanthroline-3,8-dicarbonitrile typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of techniques, including single-crystal X-ray diffraction, infrared (IR) and UV-visible spectroscopy, and mass spectrometry.

A wide range of transition metals form complexes with 1,10-phenanthroline and its derivatives. wikipedia.org While specific structural data for complexes of 1,10-Phenanthroline-3,8-dicarbonitrile are not abundant in the literature, the general principles of their formation can be inferred from related systems.

Copper(I) and Copper(II): Copper(I) typically forms tetrahedral complexes of the type [Cu(phen)₂]⁺, which are often luminescent. wikipedia.orgrsc.orgresearchgate.netresearchgate.netnih.gov Copper(II) can form complexes with varying coordination numbers, often with distorted geometries. The electron-withdrawing nature of the dicarbonitrile ligand would be expected to influence the redox properties and luminescence of its copper complexes.

Cadmium(II): Cadmium(II), with its d¹⁰ electron configuration, is flexible in its coordination geometry. It readily forms coordination polymers with phenanthroline and bridging ligands. nih.gov It is plausible that 1,10-Phenanthroline-3,8-dicarbonitrile could form one-, two-, or three-dimensional coordination polymers with Cd(II), potentially involving the nitrile groups in bridging interactions.

Iron(II) and Iron(III): Iron(II) forms the well-known red tris-chelate complex, [Fe(phen)₃]²⁺, known as ferroin. wikipedia.orgyoutube.com The corresponding iron(III) complex is less stable. The strong π-accepting character of 1,10-Phenanthroline-3,8-dicarbonitrile would be expected to strongly stabilize the Fe(II) oxidation state. researchgate.net

Ruthenium(II): Ruthenium(II) complexes of phenanthroline derivatives are of great interest due to their rich photophysical and electrochemical properties. The electronic effects of substituents on the phenanthroline ligand are known to tune these properties significantly. nih.govmdpi.comrsc.orgrsc.org

Silver(I): Silver(I) forms complexes with phenanthroline ligands that exhibit interesting structural diversity and have shown biological activity. nih.gov The lability of Ag(I) complexes can lead to dynamic behavior in solution.

Platinum(II): Platinum(II) forms square planar complexes with phenanthroline ligands that are known to interact with DNA and have been investigated for their potential as anticancer agents. nih.govfrontiersin.orgresearchgate.net

The following table summarizes the expected coordination behavior of 1,10-Phenanthroline-3,8-dicarbonitrile with various transition metals based on known chemistry of related phenanthroline ligands.

| Metal Ion | Expected Coordination Geometry | Potential Properties and Research Interest |

| Cu(I) | Tetrahedral | Luminescence, photoredox catalysis |

| Cu(II) | Square planar, Square pyramidal, Octahedral (distorted) | Catalysis, biological activity |

| Cd(II) | Octahedral, various coordination polymers | Luminescent materials, sensors |

| Fe(II) | Octahedral | Redox indicators, spin-crossover materials |

| Ni(II) | Octahedral | Magnetic materials, catalysis |

| Ru(II) | Octahedral | Photochemistry, sensors, catalysis |

| Ag(I) | Linear, Trigonal, Tetrahedral | Antimicrobial agents, supramolecular chemistry |

| Pt(II) | Square planar | Anticancer agents, DNA intercalators |

The coordination chemistry of f-block elements with phenanthroline-based ligands is an active area of research, particularly in the context of separation science and luminescent materials.

Lanthanides: Lanthanide ions are hard Lewis acids and typically coordinate to ligands with hard donor atoms like oxygen. However, they can also form stable complexes with N-donor ligands like phenanthroline. tandfonline.comnih.govrsc.org In these complexes, the phenanthroline ligand often acts as an "antenna," absorbing light and transferring the energy to the lanthanide ion, which then emits at its characteristic wavelength. The electron-withdrawing nitrile groups in 1,10-Phenanthroline-3,8-dicarbonitrile could modulate the energy levels of the ligand and thus influence the efficiency of this energy transfer process.

Actinides: Phenanthroline-based ligands have shown significant promise for the selective separation of trivalent actinides from lanthanides in spent nuclear fuel. rsc.orgnih.govacs.orgrsc.orgresearchgate.netacs.org Ligands containing soft donor atoms in addition to the phenanthroline nitrogen atoms can exhibit enhanced selectivity for the more covalent actinide ions over the more ionic lanthanides. While the nitrile nitrogen is not considered a particularly soft donor, its presence and potential for further functionalization make 1,10-Phenanthroline-3,8-dicarbonitrile an interesting platform for the design of new actinide-selective ligands. Theoretical studies on related phenanthroline-based ligands have shown that the covalent character of the Am-N bond contributes to the selectivity over Eu. rsc.org

In-depth Analysis of 1,10-Phenanthroline-3,8-dicarbonitrile Reveals Research Gaps

Despite the broad interest in the coordination chemistry of 1,10-phenanthroline and its derivatives, a comprehensive review of scientific literature reveals a notable scarcity of specific research focused on the compound 1,10-Phenanthroline-3,8-dicarbonitrile . While the parent 1,10-phenanthroline molecule is a cornerstone ligand in coordination chemistry, with its metal complexes extensively studied for their diverse applications, the dicarbonitrile derivative at the 3 and 8 positions remains largely unexplored in several key areas.

Extensive searches of chemical databases and scientific journals did not yield specific studies detailing the polymorphism and crystallographic data of metal-organic complexes formed with 1,10-Phenanthroline-3,8-dicarbonitrile. While crystallographic information for numerous other substituted phenanthroline ligands is available, providing insights into their coordination modes and the resulting supramolecular architectures, similar detailed structural analyses for the 3,8-dicarbonitrile variant are not present in the accessible literature.

Furthermore, there is a significant lack of published research on the ligand field effects and electronic structure perturbations that occur upon the coordination of 1,10-Phenanthroline-3,8-dicarbonitrile to various metal centers. The electronic properties of phenanthroline ligands are known to be tunable by the introduction of substituent groups, which in turn influences the photophysical and electrochemical properties of their metal complexes. The electron-withdrawing nature of the nitrile groups at the 3 and 8 positions is expected to significantly alter the ligand field, yet specific studies quantifying these effects through spectroscopic and computational methods are not readily found.

Similarly, detailed investigations into the solution-phase complexation dynamics and the determination of stability constants for metal complexes of 1,10-Phenanthroline-3,8-dicarbonitrile are absent from the current body of scientific literature. Understanding the stability of these complexes in solution is crucial for their potential application in areas such as catalysis, sensing, and materials science. While stability constants for complexes of the parent 1,10-phenanthroline and other derivatives have been reported, this vital data is missing for the 3,8-dicarbonitrile derivative.

This review highlights a clear gap in the current research landscape. The unique electronic and steric properties imparted by the dicarbonitrile functionalization suggest that metal complexes of 1,10-Phenanthroline-3,8-dicarbonitrile could exhibit novel and potentially useful characteristics. Therefore, focused research efforts are needed to synthesize and characterize these complexes, elucidating their crystallographic structures, electronic properties, and solution-state behavior to unlock their full potential in the field of coordination chemistry.

Advanced Spectroscopic and Computational Analysis of 1,10 Phenanthroline 3,8 Dicarbonitrile Systems

Structural Elucidation Techniques

Structural elucidation relies on a combination of spectroscopic and analytical methods to confirm the molecular structure and purity of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific ¹H-NMR, ¹³C-NMR, and ¹⁵N CP/MAS NMR data for 1,10-phenanthroline-3,8-dicarbonitrile are not found in the reviewed literature. For comparison, the parent 1,10-phenanthroline (B135089) molecule exhibits characteristic signals in its ¹H-NMR spectrum corresponding to its four pairs of equivalent protons, typically found in the range of 7.6 to 9.5 ppm, depending on the solvent and conditions. The introduction of nitrile groups at the 3 and 8 positions would be expected to significantly alter the chemical shifts and coupling constants of the remaining aromatic protons due to the electron-withdrawing nature of the cyano group.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Fingerprinting

Detailed FT-IR spectral data for 1,10-phenanthroline-3,8-dicarbonitrile is not available. The FT-IR spectrum of a compound provides a unique "fingerprint" based on the vibrational frequencies of its chemical bonds. For this compound, a key characteristic peak would be the C≡N stretching vibration of the nitrile groups, which typically appears in the region of 2260-2220 cm⁻¹. Other bands corresponding to C=C and C=N stretching vibrations of the phenanthroline core would also be present, likely shifted compared to the unsubstituted parent compound.

Mass Spectrometry (MS, HRMS, ESI-MS, GC-MS) for Molecular Integrity and Complex Formation

No specific mass spectrometry data, including high-resolution mass spectrometry (HRMS) or electrospray ionization mass spectrometry (ESI-MS), for 1,10-phenanthroline-3,8-dicarbonitrile could be located. This technique is crucial for confirming the molecular weight and elemental composition of a new compound. The expected exact mass for C₁₄H₆N₄ would be readily identifiable through HRMS, providing unequivocal proof of its synthesis.

X-ray Diffraction (XRD) and Single-Crystal X-ray Structure Analysis

There are no published single-crystal X-ray structures or powder X-ray diffraction patterns for 1,10-phenanthroline-3,8-dicarbonitrile in the reviewed databases. This analysis is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing definitive information on bond lengths, bond angles, and intermolecular interactions.

Electronic and Photophysical Characterization

The electronic properties of phenanthroline derivatives are of great interest for applications in photochemistry and optoelectronics.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Specific UV-Vis absorption spectra for 1,10-phenanthroline-3,8-dicarbonitrile are not documented. The parent 1,10-phenanthroline typically displays strong absorption bands in the UV region, corresponding to π→π* and n→π* electronic transitions within the aromatic system. The presence of two nitrile groups at the 3 and 8 positions would be expected to influence the electronic structure and thus shift the absorption maxima, providing insight into the compound's photophysical properties.

Fluorescence Spectroscopy and Emission Properties

The fluorescence properties of 1,10-phenanthroline and its derivatives are of significant interest for applications in sensing, organic light-emitting diodes (OLEDs), and as ligands in luminescent metal complexes. The parent 1,10-phenanthroline molecule exhibits a characteristic π-π* fluorescence. researchgate.net The introduction of substituents onto the phenanthroline backbone can modulate the emission properties, including the wavelength, quantum yield, and lifetime of the excited state.

For instance, the protonation of 1,10-phenanthroline derivatives in solution has been shown to cause significant changes in their fluorescence spectra. researchgate.net Typically, the addition of an acid leads to a red-shift in the low-energy absorption bands and the appearance of a new, unstructured fluorescence band at longer wavelengths, while the original structured π-π* fluorescence is quenched. researchgate.net This behavior is indicative of the higher proton affinity of the singlet excited state compared to the ground state. researchgate.net

Furthermore, the nitrile groups can potentially introduce new deactivation pathways for the excited state, which might affect the fluorescence quantum yield. The extent of this effect would depend on the interplay between the electronic effects and the potential for non-radiative decay processes. The emission properties are also expected to be sensitive to the solvent polarity, with more polar solvents potentially leading to further red-shifting of the emission band due to the stabilization of a more polar excited state.

| Compound | Substitution Effect | Observed Emission Change | Reference |

|---|---|---|---|

| Protonated 1,10-phenanthroline | Protonation of nitrogen atoms | Appearance of a new, red-shifted, unstructured fluorescence band | researchgate.net |

| 2,9-Diphenyl-1,10-phenanthroline | Introduction of phenyl groups | Alters ground and excited state proton affinity | researchgate.net |

| 1,10-Phenanthroline-3,8-dicarbonitrile (Predicted) | Electron-withdrawing nitrile groups | Expected red-shift in emission and potential change in quantum yield | Inference |

Electrochemical Investigations

Cyclic voltammetry is a powerful technique to probe the redox behavior of molecules, providing information about their oxidation and reduction potentials. The electrochemical properties of 1,10-phenanthroline and its derivatives are crucial for their application in areas such as electrocatalysis, redox-active materials, and as ligands in transition metal complexes with tunable electrochemical properties.

The parent 1,10-phenanthroline molecule undergoes irreversible reduction at a certain potential. researchgate.net The introduction of substituents on the phenanthroline ring significantly modifies its redox potentials. Electron-withdrawing groups, such as chloro substituents at the 4 and 7 positions, have been shown to increase the reduction potential by approximately 0.3 V compared to the unsubstituted 1,10-phenanthroline. researchgate.net This is because the electron-withdrawing nature of the substituents stabilizes the LUMO, making the molecule easier to reduce. Conversely, electron-donating groups like methyl substituents lead to a lowering of the reduction potential. researchgate.net

For 1,10-phenanthroline-3,8-dicarbonitrile, the two nitrile groups are strong electron-withdrawing substituents. Therefore, it is anticipated that this compound will exhibit a significantly higher (less negative) reduction potential compared to the parent 1,10-phenanthroline. This would indicate that the dicyano-substituted derivative is more easily reduced. The oxidation potential, on the other hand, is expected to be higher (more positive), making the compound more difficult to oxidize.

| Compound | Substituent Type | Effect on Reduction Potential | Reference |

|---|---|---|---|

| 4,7-Dichloro-1,10-phenanthroline | Electron-withdrawing | Increase (less negative) | researchgate.net |

| 4,7-Dimethyl-1,10-phenanthroline | Electron-donating | Decrease (more negative) | researchgate.net |

| 1,10-Phenanthroline-3,8-dicarbonitrile (Predicted) | Strongly electron-withdrawing | Significant increase (less negative) | Inference |

A direct correlation exists between the electrochemical properties of a molecule and its electronic structure, particularly the energies of its frontier molecular orbitals (HOMO and LUMO). The reduction potential is linearly related to the energy of the LUMO, while the oxidation potential is related to the energy of the HOMO.

Studies on various substituted phenanthrolines have demonstrated a linear relationship between their experimentally determined reduction potentials and their computationally calculated LUMO energies. researchgate.net A lower LUMO energy corresponds to a less negative (more positive) reduction potential, indicating that the molecule is more readily reduced. This correlation provides a powerful tool for predicting the redox behavior of new phenanthroline derivatives based on theoretical calculations.

For 1,10-phenanthroline-3,8-dicarbonitrile, the strong electron-withdrawing nitrile groups are expected to significantly lower the energy of the LUMO. This lowering of the LUMO energy directly translates to a higher reduction potential, as observed in other phenanthroline derivatives with electron-withdrawing substituents. researchgate.net Similarly, the HOMO energy is also expected to be lowered, which would result in a higher oxidation potential. This correlation allows for a rational design of phenanthroline-based molecules with specific electrochemical properties for targeted applications.

Density Functional Theory (DFT) and Quantum Chemical Calculations

Density Functional Theory (DFT) is a computational method widely used to predict the geometric and electronic properties of molecules. Geometry optimization calculations are performed to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface.

For 1,10-phenanthroline and its derivatives, the core structure is a rigid, planar aromatic system. researchgate.net The introduction of substituents can, however, lead to different conformations, especially if the substituents are bulky or flexible. In the case of 1,10-phenanthroline-3,8-dicarbonitrile, the nitrile groups are linear and relatively small, and they are not expected to cause significant steric hindrance that would lead to non-planar conformations of the phenanthroline core. Therefore, the optimized geometry of 1,10-phenanthroline-3,8-dicarbonitrile is predicted to be largely planar.

Computational studies on related fluorinated phenanthroline diamides have successfully employed DFT methods, such as PBE0-D3/def2-TZVP, to obtain optimized geometries. mdpi.com Similar computational approaches would be suitable for determining the precise bond lengths, bond angles, and dihedral angles of 1,10-phenanthroline-3,8-dicarbonitrile, confirming its planarity and providing a detailed structural model.

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons (its nucleophilicity and ease of oxidation), while the energy of the LUMO is related to its ability to accept electrons (its electrophilicity and ease of reduction). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that influences the molecule's photophysical and electrochemical properties.

For 1,10-phenanthroline, DFT calculations can provide accurate estimates of the HOMO and LUMO energies. ijsrp.org The introduction of substituents dramatically affects these energies. Electron-donating groups raise the energy of the HOMO, making the molecule easier to oxidize, while electron-withdrawing groups lower the energy of the LUMO, making it easier to reduce. researchgate.net

In 1,10-phenanthroline-3,8-dicarbonitrile, the two electron-withdrawing nitrile groups are expected to have a pronounced effect on the frontier orbitals. They will significantly lower the energies of both the HOMO and the LUMO compared to the unsubstituted phenanthroline. The lowering of the LUMO will be particularly significant, leading to a smaller HOMO-LUMO gap. This is consistent with the expected red-shift in the absorption and emission spectra and the higher reduction potential.

| Property | Effect of -CN Substitution | Underlying Reason | Reference |

|---|---|---|---|

| HOMO Energy | Lowered (more negative) | Inductive electron withdrawal by nitrile groups | researchgate.net |

| LUMO Energy | Significantly lowered (more negative) | Inductive and mesomeric electron withdrawal by nitrile groups | researchgate.net |

| HOMO-LUMO Gap | Reduced | Greater stabilization of the LUMO compared to the HOMO | Inference |

Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, UV-Vis Transitions, Vibrational Modes)

The prediction of spectroscopic properties for 1,10-Phenanthroline-3,8-dicarbonitrile relies heavily on computational chemistry methods, such as Density Functional Theory (DFT), and by analogy to the experimentally and computationally characterized parent compound, 1,10-phenanthroline, and its derivatives.

NMR Chemical Shifts: The 1H and 13C NMR chemical shifts for 1,10-Phenanthroline-3,8-dicarbonitrile can be predicted based on the known spectra of 1,10-phenanthroline. The introduction of two strongly electron-withdrawing nitrile (-CN) groups at the 3 and 8 positions is expected to cause a significant downfield shift for the remaining protons and carbons on the aromatic rings. In the parent 1,10-phenanthroline, protons are found in distinct regions, and this pattern would be altered in the dicarbonitrile derivative. researchgate.netchemicalbook.com The symmetry of the molecule means there would be four distinct proton signals and seven distinct carbon signals. The protons at positions 2 and 9, adjacent to the nitrogen atoms, would likely experience the most significant deshielding effect, followed by the protons at positions 4 and 7.

Predicted 1H NMR Chemical Shifts for 1,10-Phenanthroline-3,8-dicarbonitrile (in CDCl3)

| Proton Position | Predicted Chemical Shift (ppm) | Rationale |

|---|---|---|

| H-2, H-9 | > 9.2 ppm | Significant downfield shift from parent compound (~9.18 ppm) due to proximity to both nitrogen and the electron-withdrawing nitrile group. |

| H-4, H-7 | > 8.3 ppm | Downfield shift from parent compound (~8.20 ppm) due to the influence of the adjacent nitrile group. |

UV-Vis Transitions: The electronic absorption spectrum of 1,10-Phenanthroline-3,8-dicarbonitrile is predicted to show characteristic π → π* and n → π* transitions, similar to the parent 1,10-phenanthroline which has a strong absorbance peak around 232 nm and other transitions at higher wavelengths. globaljournals.orgaatbio.com The presence of the nitrile groups, which are chromophores, and their extension of the conjugated system will likely lead to a bathochromic (red) shift of the absorption bands compared to the unsubstituted phenanthroline. uzh.ch Computational modeling using methods like Time-Dependent DFT (TD-DFT) would be essential for accurately predicting the excitation energies and oscillator strengths of these transitions. nih.govresearchgate.net The transitions would involve molecular orbitals spread across the entire phenanthroline-dicarbonitrile system.

Vibrational Modes: The infrared (IR) and Raman spectra of 1,10-Phenanthroline-3,8-dicarbonitrile will be dominated by the vibrational modes of the phenanthroline core and the characteristic vibrations of the nitrile groups. The C≡N stretching vibration is a particularly strong and sharp band in the IR spectrum, typically appearing in the region of 2220-2260 cm-1. The aromatic C-H stretching vibrations are expected above 3000 cm-1, while the aromatic C=C and C=N ring stretching vibrations will appear in the 1400-1650 cm-1 region. DFT calculations are a powerful tool for assigning the numerous vibrational modes of such a molecule. nih.govresearchgate.net

Intermolecular Interactions (e.g., π-π Stacking, Hydrogen Bonding, CN···π Interactions)

The solid-state packing and intermolecular interactions of 1,10-Phenanthroline-3,8-dicarbonitrile are crucial for determining its crystal structure and material properties. These interactions can be inferred from studies on related phenanthroline systems.

π-π Stacking: The large, planar aromatic surface of the 1,10-phenanthroline core makes it highly susceptible to π-π stacking interactions. In the crystal structures of many phenanthroline derivatives, these interactions are a dominant feature, often leading to the formation of one-dimensional columns or layered structures. nih.govnih.govresearchgate.netresearchgate.net The typical centroid-to-centroid distance for such interactions is around 3.5 Å. nih.govnih.gov It is highly probable that 1,10-Phenanthroline-3,8-dicarbonitrile will exhibit significant π-π stacking in its solid state.

Hydrogen Bonding: In its pure form, 1,10-Phenanthroline-3,8-dicarbonitrile is an aprotic molecule and cannot act as a hydrogen bond donor. However, the nitrogen atoms of the phenanthroline ring and the nitrile groups can act as hydrogen bond acceptors. nih.gov In the presence of co-crystallizing molecules with O-H or N-H groups (like water, alcohols, or amides), the formation of C-H···N or C-H···O hydrogen bonds is possible, where aromatic C-H groups act as weak donors to the nitrogen atoms. nih.govresearchgate.net

Predicted Intermolecular Interactions in Solid 1,10-Phenanthroline-3,8-dicarbonitrile

| Interaction Type | Description | Expected Significance |

|---|---|---|

| π-π Stacking | Face-to-face stacking of the aromatic phenanthroline rings. | High |

| Hydrogen Bonding | Acts as an acceptor from suitable donor molecules (e.g., solvents). Weak C-H···N interactions are possible. | Moderate to High (with co-formers) |

Advanced Applications of 1,10 Phenanthroline 3,8 Dicarbonitrile Based Systems

Luminescent Materials and Optoelectronics

The inherent rigidity and aromaticity of the 1,10-phenanthroline (B135089) framework make it an excellent platform for the design of luminescent materials. bohrium.com The introduction of substituents allows for the fine-tuning of photophysical properties, leading to applications in various optoelectronic devices. bohrium.com

Organic Light-Emitting Diodes (OLEDs) and Thermally Activated Delayed Fluorescence (TADF) Emitters

Systems based on 1,10-phenanthroline derivatives have been investigated for their use in Organic Light-Emitting Diodes (OLEDs). nih.govrsc.orgrsc.org These derivatives can function as emitters or as host materials in the emissive layer of an OLED device. nih.govrsc.orgrsc.org The performance of such devices is highly dependent on the molecular structure of the phenanthroline compound.

A particularly important area of research is the development of Thermally Activated Delayed Fluorescence (TADF) emitters, which can theoretically enable 100% internal quantum efficiency in OLEDs by harvesting both singlet and triplet excitons. Copper(I) complexes featuring phenanthroline-type ligands have shown promise as TADF emitters. nih.govrsc.org The key to TADF is a small energy gap between the lowest singlet (S1) and triplet (T1) excited states, which allows for efficient reverse intersystem crossing from the triplet state to the singlet state, followed by fluorescence. The electronic properties of the ligands play a crucial role in modulating this energy gap. While specific data for 1,10-Phenanthroline-3,8-dicarbonitrile in OLEDs is not widely reported, the electron-withdrawing nature of the nitrile groups would be expected to influence the energy levels of the molecule, a key factor in designing efficient OLED materials.

Table 1: Representative Performance of Phenanthroline-Based OLEDs

| Emitter/Host System | Max. EQE (%) | C.I.E. (x, y) | Emission Color | Reference |

| Blue emitting phenanthroline derivative | 0.99 | (0.16, 0.14) | Blue | nih.gov |

| PXZ-DPPN | 20.1 | (0.49, 0.50) | Yellow-Orange | rsc.org |

| Ac-DPPN | 5.8 | (0.28, 0.52) | Green | rsc.org |

| tCz-DPPN | 1.7 | (0.15, 0.23) | Sky-Blue | rsc.org |

| Note: This table presents data for various phenanthroline derivatives to illustrate typical performance metrics. Specific data for 1,10-Phenanthroline-3,8-dicarbonitrile was not available in the searched literature. |

Photoluminescent Metal Complexes

Table 2: Photophysical Properties of a Representative Phenanthroline Metal Complex

| Complex | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Lifetime (τ) |

| [Eu(hfa)₃(phen)] | Not specified | 612 | Not specified | Not specified |

| Note: This table shows data for a representative Europium complex with an unsubstituted 1,10-phenanthroline ligand to illustrate the type of photophysical data relevant to these systems. mdpi.com Specific data for complexes of 1,10-Phenanthroline-3,8-dicarbonitrile was not found in the searched literature. |

Chemosensors and Molecular Recognition

The ability of the 1,10-phenanthroline scaffold to act as a chelating agent for metal ions has been extensively utilized in the development of chemosensors. rsc.org The binding of an analyte to the phenanthroline-based receptor can induce a measurable change in its photophysical properties, such as absorption or fluorescence, allowing for the detection of the target species. rsc.org

Selective Detection of Cations (e.g., Zn²⁺, Cu²⁺, Pb²⁺)

Derivatives of 1,10-phenanthroline have been designed to selectively detect various metal cations. rsc.org The selectivity of these sensors is governed by the nature and position of the substituents on the phenanthroline ring, which can influence the size and geometry of the binding cavity and the electronic affinity for different metal ions. For example, 3,8-disubstituted phenanthrolines have been shown to be effective fluorescent sensors for Zn²⁺. The coordination of Zn²⁺ to the phenanthroline nitrogen atoms and potentially other coordinating groups can lead to a significant enhancement of the fluorescence intensity. Similarly, phenanthroline-based systems have been developed for the colorimetric or fluorometric detection of Cu²⁺. While specific studies on 1,10-Phenanthroline-3,8-dicarbonitrile as a cation sensor are limited, the electron-withdrawing nitrile groups would likely modulate the binding affinity and selectivity towards different cations compared to derivatives with electron-donating groups.

Table 3: Performance of a Phenanthroline-Based Cation Sensor

| Sensor System | Target Cation | Detection Limit | Binding Constant (K) | Analytical Technique | Reference |

| Amidic 1,10-phenanthroline derivative | Cd²⁺, Zn²⁺, Cu²⁺ | Not specified | Cd²⁺ > Zn²⁺ > Cu²⁺ | UV-vis Spectroscopy | researchgate.net |

| Note: This table provides an example of the performance of a modified phenanthroline as a cation sensor. Specific data for 1,10-Phenanthroline-3,8-dicarbonitrile was not available in the searched literature. |

Anion Sensing

While less common than cation sensing, 1,10-phenanthroline derivatives can also be engineered to act as anion sensors. rsc.org This is often achieved by introducing specific anion recognition moieties, such as hydrogen-bond donors, onto the phenanthroline backbone. The binding of an anion to these recognition sites can perturb the electronic structure of the phenanthroline fluorophore, leading to a detectable optical response. For instance, phenanthroline-based systems have been reported for the detection of anions like fluoride (B91410) (F⁻) and acetate (B1210297) (AcO⁻). chim.it The design of such sensors often relies on the creation of a specific binding pocket that is complementary in size and shape to the target anion. The role of the 1,10-Phenanthroline-3,8-dicarbonitrile in anion sensing would likely be as a signaling unit, where the binding event is transduced into a change in its luminescent properties.

Mechanisms of Chelation-Enhanced Fluorescence (CHEF)

A common mechanism for the operation of fluorescent chemosensors is Chelation-Enhanced Fluorescence (CHEF). In many fluorophores, a process called photoinduced electron transfer (PET) can occur, where an electron from a donor part of the molecule is transferred to the excited fluorophore, quenching its fluorescence. In a CHEF-based sensor, the analyte, typically a metal ion, binds to a chelating unit that includes the electron donor. This binding event lowers the energy of the donor's orbitals, preventing the PET process and thus "turning on" the fluorescence of the signaling unit. The rigid structure of the 1,10-phenanthroline core is beneficial for designing CHEF sensors as it reduces non-radiative decay pathways upon chelation, leading to a more pronounced fluorescence enhancement. The binding of a cation to the nitrogen atoms of the phenanthroline ring can effectively inhibit PET, resulting in a significant increase in fluorescence intensity. This principle has been successfully applied in the design of sensors for various metal ions. researchgate.net

Dual-Channel Optical Detection Strategies

Derivatives of 1,10-phenanthroline are widely employed as chemosensors for detecting various ions and molecules. Their rigid structure and strong chelating ability allow for the development of sensors that operate through multiple signaling pathways, such as colorimetric (visual) and fluorescent changes, constituting a dual-channel detection strategy.

A tailor-made 1,10-phenanthroline derivative featuring amidic groups demonstrated differential absorption changes upon binding with specific metal ions like Cd²⁺, Zn²⁺, and Cu²⁺. In a CH₃CN solution, the addition of Cd²⁺ and Zn²⁺ ions caused a significant bathochromic (red) shift of ~65 nm, while Cu²⁺ ions induced a hyperchromic effect with a smaller bathochromic shift of ~15 nm. These distinct optical responses enable the construction of molecular logic gates.

Similarly, a cellulose-based sensor incorporating a 1,10-phenanthroline-5-amine unit was synthesized for the highly selective and rapid detection of Fe²⁺ ions. acs.org This system provides dual-mode detection: a visual, colorimetric change and a change in fluorescence. acs.org Upon interaction with Fe²⁺, the sensor immediately forms a red, insoluble, and non-fluorescent complex. acs.org This allows for instrument-free visual detection with a limit of 50 ppb, while the fluorescence quenching mode achieves a highly sensitive detection limit of 2.6 ppb. acs.org The design of such sensors highlights the versatility of the phenanthroline core in creating multi-modal detection systems.

Catalysis and Electrocatalysis

The unique electronic properties and strong metal-chelating ability of 1,10-phenanthroline and its derivatives make them exceptional ligands in catalytic applications. adipogen.com They form stable complexes with a variety of transition metals, which are active in numerous redox reactions. wikipedia.org

Redox-Mediated Catalytic Transformations

Complexes of 1,10-phenanthroline are well-known for their role in mediating redox reactions. wikipedia.org For instance, copper-phenanthroline complexes are particularly effective in catalyzing the formation of reactive oxygen species (ROS) when fueled by biological reductants like glutathione (B108866). nih.govchemrxiv.org These redox-active complexes can lead to oxidative stress, a mechanism explored for therapeutic purposes. nih.gov Studies have shown that a minor species in the equilibrium, a ternary complex of copper(I)-glutathione-phenanthroline, is the most redox-active species, efficiently oxidizing glutathione to glutathione disulfide and generating hydroxyl radicals. nih.govchemrxiv.orgnih.gov

The 1,10-phenanthroline ligand itself can be electrochemically oxidized under specific conditions to form 1,10-phenanthroline-5,6-dione. acs.org This derivative, when confined on a multiwalled carbon nanotube surface, shows selective recognition of copper ions and can catalyze the hydrogen peroxide reduction reaction. acs.org Furthermore, ruthenium(II) complexes with 1,10-phenanthroline derivatives bearing diarylamino groups in the 3,8-positions have been examined for their photophysical and electrochemical redox properties. researchgate.net

Hydrogen Evolution Reaction (HER) and Carbon Dioxide Reduction (CO2R)

The quest for clean energy has driven research into catalysts for the hydrogen evolution reaction (HER) and carbon dioxide reduction (CO2R). Complexes based on 1,10-phenanthroline are promising candidates due to their stability and electronic tunability. electrochemsci.org

For HER, transition metal complexes of 1,10-phenanthroline (e.g., with Fe, Ni, Co) can electrocatalytically reduce protons from weak acids at significantly lower overpotentials compared to the free acid. electrochemsci.org The proposed mechanism involves the reduction of the metal center (e.g., from M(II) to M(0)), followed by oxidative protonation to form a hydride complex, which then reacts with another proton to release molecular hydrogen. electrochemsci.org Iridium(III) and ruthenium(II) complexes with dithiine-extended phenanthroline ligands also act as photosensitizers for visible-light-driven water reduction to produce dihydrogen. rsc.org

In the realm of CO2R, copper-phenanthroline complexes have been shown to be highly selective pre-catalysts for the electrochemical reduction of CO₂ to C₂ products like ethylene (B1197577) and ethanol. rsc.org The selectivity can be tuned by modifying the phenanthroline ligand. rsc.org Porphyrin-phenanthroline hybrid ligands have also been developed for the light-driven reduction of CO₂. nih.gov In these systems, a heterodinuclear complex containing a redox-active metal like cobalt in the porphyrin cavity and a second metal like ruthenium coordinated to the phenanthroline moiety can achieve high turnover numbers for CO production. nih.gov Another study on heterodinuclear complexes where a Re(I) unit is attached to the phenanthroline moiety of a porphyrin showed that the Re(I) center appears to be the catalytic site. acs.org

Oxygen Reduction Reaction (ORR)

The oxygen reduction reaction (ORR) is a critical process in fuel cells. Non-platinum group metal catalysts are highly sought after, and 1,10-phenanthroline complexes offer a viable platform. A novel ORR catalyst was created by loading a 1,10-phenanthroline–cobalt(II) metal complex onto reduced graphene oxide (rGO) through π–π stacking. rsc.org In this architecture, the Co(II) ion is coordinated by the pyridinic-type nitrogen atoms of the phenanthroline, forming active Co(II)–N₄ centers. rsc.org These centers were confirmed to be the active sites responsible for a four-electron reduction pathway for ORR. rsc.org The introduction of an electron-withdrawing nitro group onto the phenanthroline ligand was found to enhance the catalytic activity of the metal-complex catalyst. rsc.org

Separation Science and Nuclear Fuel Reprocessing

The management of spent nuclear fuel is a major challenge, requiring the separation of highly radiotoxic minor actinides (An) from less hazardous lanthanides (Ln). The chemical similarity between trivalent An(III) and Ln(III) ions makes this separation extremely difficult. nih.gov Ligands based on the 1,10-phenanthroline scaffold have emerged as highly promising extractants for this purpose.

Ligands for Selective Actinide/Lanthanide Separation

The pre-organized structure of the 1,10-phenanthroline core, combined with functional groups at the 2,9- or 3,8-positions, allows for the design of ligands with remarkable selectivity for actinides over lanthanides. acs.orgrsc.orgacs.org This selectivity is often attributed to the slightly greater covalent character of the bond between the soft nitrogen donors of the phenanthroline and the softer actinide ions compared to the harder lanthanide ions. acs.org

Phenanthroline diamides (DAPhen) and dicarboxamides, which can be synthesized from dinitrile precursors, have been extensively studied. nih.govacs.orgrsc.orgrsc.orgnih.gov These N,O-donor extractants show a preference for binding An(III) ions over Ln(III) ions. rsc.org For example, N,N'-diethyl-N,N'-ditolyl-2,9-diamide-1,10-phenanthroline (Et-Tol-DAPhen) exhibits excellent extraction ability and high selectivity for trivalent, tetravalent, and hexavalent actinides over lanthanides, even in highly acidic solutions. acs.org Similarly, hydrophilic 1,10-phenanthroline-dicarboxamide ligands have demonstrated strong selectivity for Am(III) over Eu(III) in mildly acidic conditions, achieving high separation factors. acs.org

Another important class of ligands is the 2,9-bis(1,2,4-triazin-3-yl)-1,10-phenanthrolines (BTPhens). nih.govresearchgate.net The ligand CyMe₄-BTPhen, for instance, shows high selectivity for Am(III) and Cm(III) over Eu(III). rsc.orgrsc.org When immobilized on silica (B1680970) gel, BTPhen-functionalized materials can achieve near-quantitative removal of Am(III) from Eu(III) in nitric acid. nih.govresearchgate.net

The table below summarizes the performance of various phenanthroline-based ligands in actinide/lanthanide separation.

Table 1: Performance of Phenanthroline-Based Ligands in An(III)/Ln(III) Separation

| Ligand | Separation System | Max. Separation Factor (SF) | Reference |

|---|---|---|---|

| AE-DAPhen | Liquid-liquid extraction (masking) | SFEu/Am = 325 | acs.org |

| AEE-DAPhen | Liquid-liquid extraction (masking) | SFEu/Am = 291 | acs.org |

| 2,9-bis(N-decylaminocarbonyl)-1,10-phenanthroline | Solvent extraction | SFAm/Eu ≈ 51 | nih.gov |

| CyMe₄–BTPhen | Liquid-liquid extraction | SFAm/Cm up to 7.9 | researchgate.net |

| Tetra(4-hydroxyphenyl)BTPhen-Silica Gel | Solid-phase extraction | SFAm/Eu ≈ 140 | researchgate.net |

These studies collectively highlight the crucial role of the 1,10-phenanthroline framework in developing advanced materials for nuclear fuel reprocessing. The ability to tune the selectivity and extraction efficiency through functionalization at positions like 3,8 (analogous to the dicarbonitrile) or 2,9 is a key advantage. acs.orgacs.org

Supramolecular Chemistry and Self-Assembly

The 1,10-phenanthroline scaffold is a cornerstone in supramolecular chemistry, widely used to create intricate self-assembled structures, often through coordination with metal ions. nih.govresearchgate.net These assemblies have applications in materials science and catalysis. rsc.orgnih.gov

Molecular Scaffolding for Advanced Architectures

While various 1,10-phenanthroline derivatives are employed as ligands to build advanced molecular architectures like catenanes and rotaxanes, nih.gov and are used in the self-assembly of three-dimensional structures, researchgate.netrsc.org there is no specific information available on the use of 1,10-Phenanthroline-3,8-dicarbonitrile for these purposes. The synthesis of related derivatives, such as those functionalized at the 3,8-positions with acetylene (B1199291) moieties, has been explored for applications like liquid crystals, starting from 3,8-dibromo-1,10-phenanthroline (B9566). researchgate.net However, studies detailing the scaffolding properties of the 3,8-dicarbonitrile derivative itself are absent.

Host-Guest Chemistry

The field of host-guest chemistry often utilizes macrocyclic structures or molecular clefts to bind specific guest molecules. While the broader class of phenanthroline-containing ligands has been incorporated into such hosts for sensing and molecular recognition, researchgate.net no studies were found that specifically investigate 1,10-Phenanthroline-3,8-dicarbonitrile as a host or guest molecule.

DNA Interaction and G-quadruplex Stabilization

Metal complexes of 1,10-phenanthroline are well-known for their ability to interact with DNA, typically through intercalation between base pairs. wikipedia.orgnih.govmdpi.com This interaction can lead to DNA cleavage, which is a mechanism exploited in the development of artificial nucleases and potential therapeutic agents. researchgate.net Furthermore, specifically designed phenanthroline derivatives have emerged as effective ligands for stabilizing G-quadruplex DNA structures, which are non-canonical DNA conformations found in telomeres and oncogene promoter regions, making them attractive targets for anticancer drug design. nih.govmdpi.comnih.gov

Despite the extensive research into other phenanthroline derivatives for these applications, there is no available data from the conducted searches on the interaction of 1,10-Phenanthroline-3,8-dicarbonitrile or its metal complexes with DNA or their ability to stabilize G-quadruplex structures. Research in this area has focused on derivatives with different substituents, such as thiosemicarbazones at the 2,9-positions, which have shown selectivity for G-quadruplex DNA. mdpi.com

Emerging Research Directions and Future Outlook for 1,10 Phenanthroline 3,8 Dicarbonitrile

Rational Design and Synthesis of Tailored Derivatives with Enhanced Properties

The future development of materials based on 1,10-phenanthroline-3,8-dicarbonitrile hinges on the ability to rationally design and synthesize derivatives with specific, enhanced properties. The dinitrile core is a versatile platform for a variety of chemical transformations.

One primary route involves the conversion of the nitrile groups into other functionalities. For instance, hydrolysis of the nitriles can yield the corresponding 1,10-phenanthroline-3,8-dicarboxylic acid, a common linker for metal-organic frameworks (MOFs). mdpi.com Research on the related 1,10-phenanthroline-2,9-dicarbonitrile has shown that the nitrile groups can undergo microwave-assisted [3+2] annulation with hydrazides to form functionalized 1,2,4-triazoles or 1,3,4-oxadiazoles. acs.orgacs.org This atom-economical, metal-free approach allows for the creation of new heterocyclic systems fused to the phenanthroline backbone, with the reaction's chemoselectivity being dependent on the electronic environment of the reactants. acs.orgacs.org

Another key strategy is the direct functionalization of the phenanthroline's carbon-hydrogen bonds. Concise synthetic protocols for the direct arylation of the phenanthroline core have been developed, demonstrating that positions like 3 and 8 can be functionalized to create derivatives such as 3,8-diphenyl-1,10-phenanthroline. rsc.org This allows for the tuning of steric and electronic properties, which is crucial for applications in catalysis.

Furthermore, the synthesis of precursor molecules provides a pathway to the dinitrile itself or its derivatives. The synthesis of 4,7-dihydroxy-1,10-phenanthrolin-2,9-dione from o-phenylenediamine (B120857) is an example of building the core structure, which can then be further modified. zenodo.org The synthesis of various imidazole (B134444) derivatives of 1,10-phenanthroline (B135089) also highlights the platform's versatility. arcjournals.org

| Synthetic Strategy | Precursor/Reactant | Key Transformation | Potential Derivative of 1,10-Phenanthroline-3,8-dicarbonitrile | Reference |

| Nitrile Conversion | 1,10-Phenanthroline-3,8-dicarbonitrile, Arylhydrazides | Microwave-Assisted [3+2] Annulation | Bis(1,2,4-triazolyl) or Bis(1,3,4-oxadiazolyl) derivatives | acs.orgacs.org |

| Nitrile Conversion | 1,10-Phenanthroline-3,8-dicarbonitrile, Water/Acid | Hydrolysis | 1,10-Phenanthroline-3,8-dicarboxylic acid | mdpi.com |

| C-H Functionalization | 1,10-Phenanthroline | Oxidative C–H/C–H Cross-Coupling | Aryl-substituted derivatives | rsc.org |

| Core Synthesis | o-Phenylenediamine, Diethylmalonate | Condensation/Cyclization | Dihydroxy-phenanthroline-dione derivatives | zenodo.org |

Advanced Characterization Techniques and In Situ Studies

A deep understanding of the structure-property relationships in 1,10-phenanthroline-3,8-dicarbonitrile and its derivatives requires a suite of advanced characterization techniques. Standard methods include Nuclear Magnetic Resonance (NMR) for structural elucidation in solution, Infrared (IR) spectroscopy to confirm the presence of the nitrile and other functional groups, and Mass Spectrometry (MS) for molecular weight determination. arcjournals.org

In situ studies are becoming increasingly important for observing transformations in real time. Techniques such as UV-Visible spectroscopy can monitor the formation of metal complexes or changes in the electronic structure during a reaction. For example, the binding of a phenanthroline derivative to DNA can be followed using biophysical techniques. chim.it Similarly, monitoring a reaction like the hydrolysis of the dinitrile to dicarboxylic acid under reaction conditions can provide crucial kinetic data. The combination of these characterization methods provides a comprehensive picture of the molecule's behavior from the single-molecule to the bulk material level.

Integration with Nanoscience and Hybrid Materials

The unique structural and electronic features of 1,10-phenanthroline-3,8-dicarbonitrile make it an exceptional candidate for integration into nanomaterials and hybrid systems. Hybrid materials, which combine organic and inorganic components, often exhibit synergistic properties that surpass those of the individual constituents. nih.gov

The phenanthroline core is a proven building block for creating sophisticated nanostructures, including:

Metal-Organic Frameworks (MOFs): The dinitrile can be hydrolyzed to the corresponding dicarboxylic acid, which serves as an ideal organic linker to connect metal nodes, forming porous, crystalline frameworks. These MOFs can be designed for applications in gas storage, catalysis, and chemical sensing.

Functionalized Nanoparticles: The strong chelating ability of the phenanthroline nitrogen atoms allows it to act as a capping agent or ligand for semiconductor quantum dots and metallic nanoparticles. This functionalization can passivate the nanoparticle surface, improve dispersibility, and introduce new electronic or sensing capabilities.

Hybrid Thin Films: The molecule can be incorporated into thin films via various deposition techniques. These hybrid films could find use in electronic devices, such as sensors or as components in light-emitting diodes, leveraging the electron-deficient nature of the phenanthroline system.

The field of nanoscience provides the tools to assemble these molecules into highly ordered architectures, unlocking new functionalities that are not present in the bulk material. acs.org

| Nanoscience Application | Role of 1,10-Phenanthroline-3,8-dicarbonitrile | Potential Function |

| Metal-Organic Frameworks (MOFs) | As a precursor to the dicarboxylate linker | Gas storage, catalysis, separation |

| Quantum Dot Functionalization | As a surface ligand | Enhanced photoluminescence, stability, sensing |

| Hybrid Thin Films | As an organic component | Electronic devices, sensors |

| Supramolecular Assembly | As a building block for self-assembly | Nanostructured materials, molecular machines |

Theoretical Modeling and Machine Learning for Predictive Material Design

Computational chemistry is a powerful partner to experimental synthesis and characterization. Theoretical modeling, particularly using Density Functional Theory (DFT), offers profound insights into the properties of 1,10-phenanthroline-3,8-dicarbonitrile. DFT calculations have been successfully used to predict the UV spectra of phenanthroline N-oxides and to rationalize the electronic effects of substituents. mdpi.com For the 3,8-dinitrile, DFT can be employed to:

Predict electronic properties such as HOMO/LUMO energy levels, which are crucial for optoelectronic applications.

Model the interaction and binding affinity with various metal ions.

Elucidate reaction mechanisms, as demonstrated in studies of the [3+2] annulation of related dinitriles, which helped to understand the kinetic and thermodynamic factors controlling product formation. acs.org

Simulate the interaction of derivatives with biological targets, such as the docking of phenanthroline-based inhibitors into the active sites of enzymes like histone deacetylases (HDACs). nih.gov

Looking forward, machine learning (ML) presents an exciting frontier. By training ML models on existing data from the vast library of known phenanthroline compounds, it may become possible to predict the properties of new, hypothetical derivatives of 1,10-phenanthroline-3,8-dicarbonitrile. mdpi.com This predictive power can dramatically accelerate the discovery of materials with tailored functions, guiding synthetic efforts toward the most promising candidates and reducing the need for laborious trial-and-error experimentation.

| Approach | Application to 1,10-Phenanthroline-3,8-dicarbonitrile | Outcome |

| Density Functional Theory (DFT) | Calculating electronic structure and reaction pathways | Prediction of optoelectronic properties, reaction selectivity, and binding energies. acs.orgmdpi.com |

| Molecular Docking | Simulating binding to biological macromolecules | Identifying potential as an enzyme inhibitor; predicting binding modes. chim.itnih.gov |

| Machine Learning (ML) | Training models on property data of known phenanthrolines | High-throughput screening of virtual derivatives for desired properties. mdpi.com |

Development of Multifunctional Systems for Interdisciplinary Applications

The true potential of 1,10-phenanthroline-3,8-dicarbonitrile lies in its role as a scaffold for multifunctional systems that bridge chemistry, biology, and materials science. The development of metal complexes with phenanthroline ligands is a particularly fruitful area, as it offers a way to combine the properties of the organic ligand and the metal center. nih.gov

Emerging applications include:

Antimicrobial Agents: Metal-phenanthroline complexes have shown significant potential as alternatives to traditional antibiotics, combating drug-resistant bacteria like Pseudomonas aeruginosa. nih.govnih.gov The mechanism often involves the generation of reactive oxygen species or direct interaction with bacterial components.

Anticancer Therapeutics: Phenanthroline-based compounds can act as potent anticancer agents. Some function as dual inhibitors, for example, targeting both histone deacetylases (HDACs) and ribonucleotide reductase (RR) to induce apoptosis in cancer cells. nih.gov Others, particularly copper complexes, act as chemical nucleases that can bind to and cleave DNA, providing a distinct mechanism of action. chim.it

Catalysis: Phenanthroline derivatives have proven to be highly efficient ligands in transition-metal-catalyzed reactions, such as the Heck reaction, demonstrating their utility in synthetic organic chemistry. rsc.org

Sensors and Imaging: The rigid structure and potential for luminescence make phenanthroline derivatives excellent candidates for developing chemical sensors and probes for biological imaging.

By modifying the substituents on the phenanthroline ring and changing the coordinated metal ion, researchers can fine-tune these systems for specific interdisciplinary applications, creating a new generation of smart materials and therapeutic agents.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.